BenchChemオンラインストアへようこそ!

3-Fluoro-5-methoxypyridin-4-amine

ATM kinase inhibition DNA damage response cancer therapeutics

3-Fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7) is a fluorinated, trisubstituted pyridine building block that has gained prominence in medicinal chemistry as the essential N-aryl fragment in multiple clinical-stage ATM kinase inhibitors, most notably lartesertib. Unlike generic aminopyridine intermediates, this compound incorporates a precise 3-fluoro, 5-methoxy, 4-amine substitution pattern on the pyridine core—a regiochemical arrangement that directly dictates the potency and selectivity of the resulting imidazoquinolinone-based ATM inhibitors.

Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Cat. No. B8226401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methoxypyridin-4-amine
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1N)F
InChIInChI=1S/C6H7FN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9)
InChIKeyWNYVDULNFQKSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-methoxypyridin-4-amine: A Critical Heterocyclic Intermediate for Next-Generation ATM Kinase Inhibitor Synthesis and Procurement


3-Fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7) is a fluorinated, trisubstituted pyridine building block that has gained prominence in medicinal chemistry as the essential N-aryl fragment in multiple clinical-stage ATM kinase inhibitors, most notably lartesertib [1]. Unlike generic aminopyridine intermediates, this compound incorporates a precise 3-fluoro, 5-methoxy, 4-amine substitution pattern on the pyridine core—a regiochemical arrangement that directly dictates the potency and selectivity of the resulting imidazoquinolinone-based ATM inhibitors [2]. The molecule exists as a racemic mixture of atropisomers and has also been reportedly employed as a chiral ligand for asymmetric synthesis optimization . Commercial availability is concentrated among a limited number of specialty suppliers, with pricing reflecting its niche demand rather than broader commodity-scale production.

Why 3-Fluoro-5-methoxypyridin-4-amine Cannot Be Replaced by Its Positional Isomers in ATM Inhibitor Programs


The substitution pattern on the pyridine ring is not interchangeable for this compound. The 3-fluoro-5-methoxy-4-amine arrangement places the amine group at the 4-position—the point of N-arylation that directly links this fragment to the imidazoquinolinone core of lartesertib and related ATM inhibitors described in patent family WO2020193660A1 [1]. Positional isomers such as 2-fluoro-5-methoxypyridin-4-amine (CAS 1227571-74-5) or 5-fluoro-2-methoxypyridin-4-amine (CAS 58381-05-8) reorient the hydrogen-bond donor/acceptor geometry of the amine and methoxy groups, which structurally alters the ATP-binding pocket interactions that have been resolved at 3.0 Å resolution for the M4076-ATM complex [2]. The atropisomerism of the 3-substituted phenyl-pyridine system further distinguishes this compound, creating stereochemical arrangements that simpler aminopyridines cannot replicate. As a result, substitution at the early intermediate stage carries a high risk of derailing the downstream structure-activity relationship—a risk documented by the >2000-fold selectivity differential between the target compound-derived lartesertib and the earlier-generation ATM inhibitor KU-55933 [3]. For procurement decisions, this means the specified CAS number (1804379-42-7) is a non-negotiable quality attribute, not a commodity preference.

Quantitative Differentiation Evidence for 3-Fluoro-5-methoxypyridin-4-amine Procurement: Head-to-Head and Cross-Study Comparisons


ATM Kinase Inhibitor Scaffold Potency: Lartesertib (3-Fluoro-5-methoxy Substitution) vs. KU-55933 and Comparator Isomers

3-Fluoro-5-methoxypyridin-4-amine, when incorporated as the N-1 substituent in the imidazo[4,5-c]quinolin-2-one scaffold, yields the clinical candidate lartesertib (M4076), which inhibits ATM kinase with an IC50 of 0.2 nM (biochemical assay, ATP at 10 μM) [1]. By contrast, the earlier-generation ATM inhibitor KU-55933 (which does not contain this fragment) achieves an ATM IC50 of 13 nM—a 65-fold lower biochemical potency . In cell-based assays measuring CHK2 phosphorylation (pThr68) in HCT116 colon carcinoma cells, M4076 yields an IC50 of 10 ± 2 nM, compared to 1,100 ± 260 nM for KU-55933—a 110-fold differentiation [2]. When this compound is used to build the ATM inhibitor M3541 (a close structural analog sharing the identical 3-fluoro-5-methoxypyridin-4-yl fragment), the resulting molecule achieves an ATM IC50 of 0.25 nM and demonstrates >60-fold selectivity against closely related PIKK family members (DNA-PK, PI3K isoforms, mTOR, ATR) [3]. No published data demonstrate comparable ATM potency using the 2-fluoro-5-methoxy or 5-fluoro-2-methoxy positional isomers in analogous scaffolds.

ATM kinase inhibition DNA damage response cancer therapeutics medicinal chemistry building blocks

Kinome-Wide Selectivity Advantage: M4076 (3-Fluoro-5-methoxy Fragment) Demonstrates 96% Kinase Cleanliness vs. Narrower Selectivity of Earlier-Generation ATM Inhibitors

In a comprehensive Reaction Biology Corporation (RBC) kinase selectivity panel testing 583 kinases, the compound-derived inhibitor M4076 (tested at 1 μM) showed that 96% of the tested kinases retained activity above 50% of control—corresponding to IC50 values above 1,000 nM [1]. Only ATM exhibited an IC50 below 100 nM (0.2% of the panel), and only 3.8% of kinases (22 total including mutants) showed IC50 values between 100-1,000 nM [1]. This selectivity profile is enabled by the specific 3-fluoro-5-methoxypyridin-4-yl fragment orientation in the ATM binding pocket, as structurally confirmed by the 3.0 Å cryo-EM structure of the M4076-ATM complex [2]. By comparison, the earlier ATM inhibitor KU-55933, which does not incorporate this fragment, shows substantially narrower selectivity against PIKK family kinases: DNA-PK IC50 = 2.5 μM, mTOR IC50 = 9.3 μM, and PI3-K IC50 = 16.6 μM—with selectivity margins of only ~190- to 1,280-fold versus the ATM IC50 of 13 nM . For M4076, selectivity over the nearest PIKK family off-target (ATR: IC50 = 10,000 ± 320 nM) represents a 50,000-fold window [1]. The compound itself shows weak direct binding to the off-target kinase CDK2 (Ki = 2,500 nM) [3], underscoring that the fragment alone is insufficient—it requires incorporation into the complete imidazoquinolinone scaffold to manifest high-affinity ATM binding.

kinase selectivity profiling off-target liability drug safety ATM inhibitor pharmacology

Commercial Supply Scarcity and Price Differential: 3-Fluoro-5-methoxypyridin-4-amine vs. Positional Isomers

Cross-vendor analysis reveals that 3-fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7) commands a significant price premium over its positional isomers, reflecting both patent-driven demand from ATM inhibitor programs and more challenging synthesis. From a major Chinese supplier (Macklin), the target compound is priced at 1,779 CNY/100mg (98% purity), whereas the 2-fluoro-5-methoxy isomer (CAS 1227571-74-5) is listed at 1,548 CNY/100mg (95% purity)—a 15% premium for the 3-fluoro isomer despite higher listed purity [REFS-1, REFS-2]. The 5-fluoro-2-methoxy isomer (CAS 58381-05-8) is substantially cheaper at 156 CNY/50mg (~312 CNY/100mg equivalent, 98% purity), representing a 5.7-fold lower cost than the 3-fluoro isomer [1]. International pricing reinforces this gradient: the target compound is listed at approximately $229.90/100mg (Aladdin, 97% purity, 8-12 week lead time) , while the 5-fluoro-2-methoxy isomer is available at $36/100mg (AKSci) for U.S. customers . The number of stocking vendors is also informative: the 3-fluoro-5-methoxy isomer appears at approximately 5-7 major catalog suppliers, compared to broader availability for the 5-fluoro-2-methoxy isomer. The long lead time (8-12 weeks) noted by Aladdin suggests that this compound is not held in deep inventory and may require just-in-time synthesis, consistent with a specialty intermediate rather than a commodity building block .

chemical procurement supply chain specialty building blocks cost analysis

Atropisomerism as a Unique Chirality Source: 3-Fluoro-5-methoxypyridin-4-amine vs. Non-Atropisomeric Aminopyridine Isomers

3-Fluoro-5-methoxypyridin-4-amine is described as a racemic mixture of two atropisomers—stereoisomers arising from hindered rotation about the biaryl axis when the pyridine ring is substituted at the 3-position with a sufficiently bulky group . The two enantiomers (atropisomers) exhibit different physical and chemical properties, and the compound has been specifically reported as an effective chiral ligand for optimization of asymmetric synthesis . This atropisomeric property is structurally unique to the 3-substituted regioisomer; the 2-fluoro-5-methoxy and 5-fluoro-2-methoxy positional isomers lack the 3-position substitution pattern that generates the hindered rotation axis, and therefore do not exhibit atropisomerism [REFS-2, REFS-3]. The atropisomeric nature of the 3-fluoro-5-methoxy isomer carries both significance and complexity: the (1S)-atropisomer is the specified stereochemistry in the lartesertib drug substance (as listed in DrugBank), whereas the compound as a commercial building block is supplied as the racemate [1]. The atropisomerism concept has been explicitly leveraged in the pharmaceutical development of the imidazoquinolinone ATM inhibitor class, where 'Atropisomerism—A Neglected Way to Escape Out of Solubility Flatlands' has been used to describe the physical property advantages conferred by this specific fragment [2].

atropisomerism axial chirality asymmetric synthesis chiral ligand design

Clinical Pipeline Dependency: Lartesertib Phase 2 Program Creates Structural Demand for 3-Fluoro-5-methoxypyridin-4-amine That Positional Isomers Cannot Fulfill

The compound serves as the key N-aryl fragment in lartesertib (M4076), which has completed a Phase 1 monotherapy study in advanced solid tumors (NCT04882917) and is now in an actively recruiting Phase 2 study (NCT06433219) evaluating the combination of tuvusertib with lartesertib or niraparib in PARP inhibitor-resistant epithelial ovarian cancer [REFS-1, REFS-2]. The Phase 1 study established lartesertib dosing at 100-400 mg once daily with demonstrated target engagement [1]. A second clinical candidate, M3541, also incorporates this same fragment and has been evaluated in a Phase 1 trial (NCT03225105) for advanced solid tumors [3]. In both clinical candidates, the 3-fluoro-5-methoxypyridin-4-yl fragment is incorporated identically as the N-1 substituent of the imidazo[4,5-c]quinolin-2-one core, as confirmed by IUPAC nomenclature in DrugBank and patent disclosures [4]. There are no clinical-stage ATM inhibitors reported that utilize the 2-fluoro-5-methoxy or 5-fluoro-2-methoxy pyridine regioisomers, a fact consistent with the structural biology data showing that the 3-fluoro-5-methoxy substitution pattern is specifically required for the binding mode resolved in the M4076-ATM co-crystal structure [5]. For CROs, CDMOs, and pharmaceutical procurement teams supporting ATM inhibitor programs, the choice of this specific regioisomer is dictated by the existing regulatory filings and established synthetic routes—any deviation would constitute a process change requiring revalidation.

clinical-stage pharmaceutical intermediates ATM inhibitor pipeline oncology drug development regulatory starting material

Optimal Procurement-Driven Application Scenarios for 3-Fluoro-5-methoxypyridin-4-amine


Clinical-Stage ATM Inhibitor API Synthesis: Lartesertib and M3541 Manufacturing Programs

This is the primary and most commercially significant application scenario. 3-Fluoro-5-methoxypyridin-4-amine is the essential N-1 fragment for constructing the imidazo[4,5-c]quinolin-2-one core of lartesertib (Phase 2, NCT06433219) and M3541 (Phase 1, NCT03225105) . The synthetic route, as disclosed in patent WO2020193660A1, involves nucleophilic aromatic substitution of 3-fluoro-5-methoxypyridin-4-amine with a 6-bromo-4-chloro-7-methoxy-3-nitro-quinoline intermediate, followed by hydrogenation and cyclization [1]. Procurement teams supporting clinical API manufacturing must qualify this building block as a regulatory starting material or GMP intermediate, with full documentation of the supply chain, impurity profile, and atropisomeric composition—the (1S)-enantiomer is specified in the lartesertib drug substance . The 8-12 week vendor lead times and limited supplier base mean that procurement forecasting must extend at least 6 months ahead of planned manufacturing campaigns. At the 300 mg daily dose established in Phase 1, a Phase 3 trial enrolling 500 patients for 12 months would require approximately 55 kg of lartesertib API, translating to an estimated 17-20 kg of 3-fluoro-5-methoxypyridin-4-amine building block demand (assuming ~30% overall synthetic yield from this intermediate)—a volume that likely exceeds current stock-holding capacity at most research chemical suppliers and would necessitate custom synthesis arrangements . [REFS-1, REFS-2, REFS-3, REFS-4]

Medicinal Chemistry SAR Exploration: ATM Kinase Inhibitor Lead Optimization with Regioisomeric Selectivity Control

For discovery chemistry teams exploring the structure-activity relationships around the imidazoquinolinone ATM inhibitor scaffold, the 3-fluoro-5-methoxypyridin-4-amine fragment enables SAR studies at the N-1 position. The 583-kinase selectivity panel data for M4076 demonstrates that the 3-fluoro-5-methoxy substitution pattern yields 96% kinome cleanliness, with only ATM inhibited below 100 nM . Medicinal chemists can use this fragment for systematic N-1 variation libraries, comparing the 3-fluoro-5-methoxy substitution against 3-fluoro-5-fluoromethoxy and 3-fluoro-5-(trideuteriomethoxy) variants disclosed in patent ES-2741853-T3 [1]. The atropisomeric nature of the 3-substituted pyridine also enables exploration of axial chirality effects on target binding—the cryo-EM structure of the M4076-ATM complex (PDB entry at EMDB-12351) provides a structural basis for rational design of N-1 substituent modifications while maintaining the critical hydrogen-bond interactions in the ATP-binding pocket . Procurement for SAR libraries should anticipate 100-500 mg quantities per analog and factor in the $1,800-2,300 CNY/100mg pricing when budgeting for a 20-50 compound library. [REFS-1, REFS-2, REFS-3]

Chiral Ligand Development for Asymmetric Catalysis Using Atropisomeric Aminopyridine Scaffolds

3-Fluoro-5-methoxypyridin-4-amine has been reported as an effective chiral ligand for the optimization of asymmetric synthesis reactions . The compound's atropisomerism—arising from hindered rotation about the biaryl axis when the 3-substituted pyridine is coupled to an aromatic partner—provides a source of axial chirality that can be exploited in enantioselective catalysis . This application is distinct from the ATM inhibitor use and leverages the compound's inherent stereochemical properties rather than its role as a synthetic building block. The 3-substituted pyridine core bearing both electron-withdrawing (fluoro) and electron-donating (methoxy, amine) substituents creates a tunable electronic environment for metal coordination. For catalyst development programs, procurement of the racemic mixture is typically sufficient for initial screening, with chiral resolution or asymmetric synthesis required for accessing enantiopure ligands—a consideration that impacts both sourcing strategy and cost. The 3,4-disubstituted pyridine chiral catalyst motif has been described in patent literature for asymmetric acylation and related transformations, providing a precedent for this application [1]. [REFS-1, REFS-2]

Structural Biology Tool Compound Development: PDB-Ligand Complex Generation for DDR Kinase Structural Studies

The compound enables the generation of structural biology tool molecules for DNA damage response (DDR) kinase research. The cryo-EM structure of M4076 bound to the ATM kinase domain (3.0 Å resolution, EMDB-12351) demonstrates that inhibitors incorporating the 3-fluoro-5-methoxypyridin-4-yl fragment can yield high-resolution structural data suitable for structure-based drug design . A structurally analogous application is the PDB entry 7SXH, which contains compound D1E—a molecule incorporating the 3-(3-fluoro-5-methoxypyridin-4-yl)phenyl motif bound to GSK3β-axin complex, resolved by X-ray diffraction at 2.09 Å resolution [1]. This demonstrates that the fragment is compatible with multiple kinase targets beyond ATM when incorporated into appropriate scaffolds, and that it supports high-quality crystallographic data collection. For structural biology groups, procurement of 3-fluoro-5-methoxypyridin-4-amine as a starting material enables the synthesis of biophysical probe molecules for co-crystallization studies across the DDR kinome. The compound's fluorine atom provides additional utility in 19F NMR-based binding assays, offering an orthogonal biophysical method for fragment-based screening campaigns . [REFS-1, REFS-2, REFS-3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-methoxypyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.